Hydroxy Flunarizine

Descripción general

Descripción

Synthesis Analysis

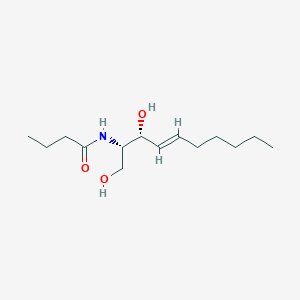

Hydroxy Flunarizine is synthesized through the metabolism of flunarizine, which involves oxidative N-dealkylation and aromatic hydroxylation processes. A significant pathway in humans is the aromatic hydroxylation to hydroxy-FLUN, which then undergoes glucuronidation. This metabolic pathway highlights the transformation of flunarizine into hydroxy flunarizine within the liver, showcasing a species-specific metabolic profile that varies between rats, dogs, and humans (Lavrijsen et al., 1992).

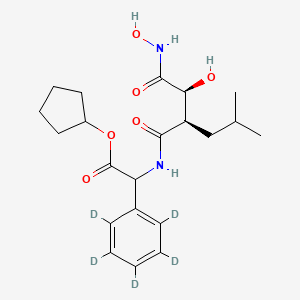

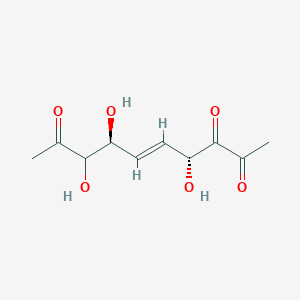

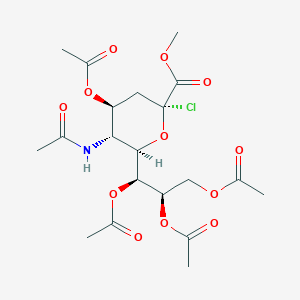

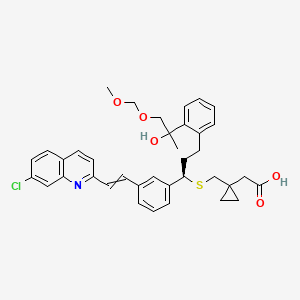

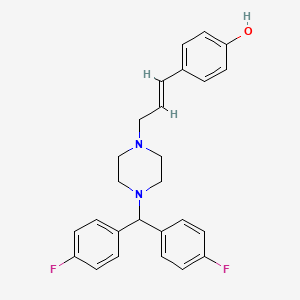

Molecular Structure Analysis

The molecular structure of Hydroxy Flunarizine is characterized by the presence of hydroxyl groups resulting from the aromatic hydroxylation of flunarizine. This modification significantly impacts the drug's pharmacological properties. The structure is further analyzed through methods like RP-HPLC, which aids in identifying and quantifying the presence of hydroxy flunarizine in biological samples, demonstrating its distinct molecular identity from flunarizine (Zhao Xiaoya, 2012).

Aplicaciones Científicas De Investigación

Metabolic Pathways in Different Species : Hydroxy Flunarizine is a major metabolite in the in vitro metabolism of Flunarizine in humans and female rats, resulting from the aromatic hydroxylation of the phenyl ring of the cinnamyl moiety. This contrasts with the metabolism observed in male rats, where oxidative N-dealkylation is the major pathway (Lavrijsen et al., 1992).

Inhibition of Vascular Contractions : Flunarizine, including its hydroxy derivative, demonstrates the ability to inhibit vascular contractions induced by mediators from thrombin-stimulated rat platelets. This inhibition is attributed to its action as a calcium-entry blocker (De Clerck & Nueten, 1983).

Neuroprotective Actions : Flunarizine shows neuroprotective effects in various models of cerebral ischemia. It may protect the brain against functional and structural neuronal damage by blocking Ca++ and Na+ channels in neuronal cells, which helps prevent cell death (Pauwels, Leysen & Janssen, 1991).

Prophylaxis of Migraine in Children : Flunarizine is effective in reducing the frequency and duration of migraine headaches in children. It is considered a safe and effective treatment option for childhood migraine (Sorge et al., 1988).

Effect on Cardiac Potassium Currents : Flunarizine, including its hydroxy derivative, has been identified as a potent inhibitor of cardiac hERG potassium currents. This action is important in understanding its effects on cardiac function and potential side effects (Trepakova, Dech & Salata, 2006).

Treatment of Peripheral Vascular Diseases : Flunarizine and Hydroxy Flunarizine improve blood flow in both healthy subjects and patients with vascular diseases, indicating their usefulness in treating peripheral vascular disorders (De Crée et al., 1979).

Antiviral Potential Against Hepatitis C : Flunarizine shows the ability to inhibit Hepatitis C virus cell entry in a genotype-dependent manner, indicating its potential as a component of Hepatitis C combination therapies (Perin et al., 2015).

Safety And Hazards

Direcciones Futuras

Published Flunarizine trials predate the recommended endpoints for evaluating migraine prophylaxis drugs, hence the lack of an adequate assessment for these endpoints6. Further, modern-day, large‐scale studies would be valuable in re-evaluating the efficacy of Flunarizine for the treatment of migraines, offering additional insights into its potential benefits6.

Propiedades

IUPAC Name |

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Flunarizine | |

CAS RN |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

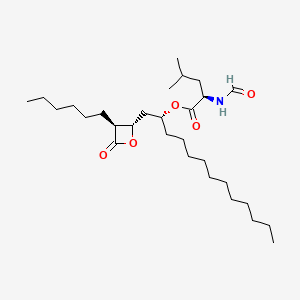

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)